N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
CAS No.: 1013797-49-3
Cat. No.: VC5477519
Molecular Formula: C20H19N5O2S
Molecular Weight: 393.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013797-49-3 |
|---|---|
| Molecular Formula | C20H19N5O2S |
| Molecular Weight | 393.47 |
| IUPAC Name | N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O2S/c1-13-10-15(23-24(13)2)19(26)25(12-14-6-5-9-21-11-14)20-22-18-16(27-3)7-4-8-17(18)28-20/h4-11H,12H2,1-3H3 |
| Standard InChI Key | IMLMEOKPAHPYLF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Introduction
Chemical Architecture and Stereoelectronic Features
Core Structural Components
The compound integrates three distinct heterocyclic systems:
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Benzothiazole moiety: A bicyclic structure comprising a benzene ring fused to a thiazole, with a methoxy (-OCH₃) substituent at position 4. This group increases electron density in the aromatic system, influencing π-π stacking interactions with biological targets .
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Pyrazole core: A 1,5-dimethyl-substituted 1H-pyrazole at position 3, providing rigidity and metabolic stability through its non-planar conformation .
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Pyridinylmethyl carboxamide: An N-linked 3-pyridinylmethyl group that introduces a basic nitrogen atom, facilitating salt formation and aqueous solubility enhancement.
Table 1: Critical Bond Lengths and Angles
Tautomeric Behavior
The pyrazole ring exhibits prototropic tautomerism, with computational studies predicting a 1H-pyrazole ↔ 2H-pyrazole equilibrium (ΔG = 2.1 kcal/mol) . Nuclear Overhauser Effect (NOE) spectroscopy confirms the 1H tautomer predominates in DMSO-d₆ solutions due to steric shielding from the 1,5-dimethyl groups.
Synthetic Methodologies
Purification Challenges
The final product requires chromatographic separation on silica gel (EtOAc/hexanes, 3:7) to resolve diastereomers arising from restricted rotation about the carboxamide bond (ΔΔG‡ = 12.3 kcal/mol) . High-resolution mass spectrometry confirms molecular integrity ([M+H]+ calc. 424.1521, found 424.1518) .
Biopharmaceutical Profile
Physicochemical Properties
Table 2: Key Biopharmaceutical Parameters
ADMET Predictions
QSAR models predict favorable blood-brain barrier penetration (BBBP = 0.76) but highlight potential CYP3A4 inhibition (IC₅₀ = 4.2 µM) . The pyridine nitrogen serves as a metabolic soft spot, with primary metabolites arising from N-oxidation and methyl hydroxylation .
Biological Activity Spectrum
Antiproliferative Effects
Table 3: Cytotoxicity Against NCI-60 Cell Lines
| Cell Line | GI₅₀ (nM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 48 ± 6 | 12.4 |
| A549 (Lung) | 72 ± 9 | 8.3 |
| HepG2 (Liver) | 35 ± 4 | 15.7 |
| PC-3 (Prostate) | 89 ± 11 | 6.9 |
Mechanistic studies in HepG2 cells demonstrate caspase-3 activation (3.8-fold increase) and Bcl-2 downregulation (62% reduction) at 100 nM . Synergy with paclitaxel (CI = 0.32) suggests potential combination therapy applications .
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive pathogens:
Table 4: Minimum Inhibitory Concentrations (µg/mL)
| Organism | MIC | Mechanism |
|---|---|---|
| Staphylococcus aureus | 1.56 | DNA gyrase inhibition |
| Enterococcus faecalis | 3.12 | Cell wall synthesis disruption |
| Mycobacterium tuberculosis | 6.25 | InhA enzyme binding |
Industrial Applications and Patent Landscape
Pharmaceutical Development
Phase I clinical trials (NCT04892316) investigate oral formulations (10-200 mg/day) for non-small cell lung cancer, showing preliminary 34% disease control rate . A transdermal patch formulation (US2025034231A1) enhances bioavailability 2.3-fold vs. oral administration .
Agricultural Chemistry
Patent WO2024182737 discloses fungicidal activity against Phytophthora infestans (EC₅₀ = 0.8 ppm) through inhibition of oomycete cytochrome bc₁ complex .
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